Ertugliflozin (CAS 1210344-57-2) is a potent, targeted inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), featuring a distinct dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system [1]. With an in vitro IC50 of 0.877 nM for human SGLT2, it serves as a critical benchmark compound for metabolic disorder research and renal glucose reabsorption modeling . For procurement professionals and formulation scientists, distinguishing between the naturally amorphous free base (CAS 1210344-57-2) and the commercialized L-pyroglutamic acid co-crystal is vital. Procuring the pure free base provides the essential, unbound active pharmaceutical ingredient (API) required for advanced solid-state engineering, excipient compatibility screening, and the development of novel amorphous solid dispersions (ASDs) .
Substituting Ertugliflozin free base with its commercial L-pyroglutamic acid (L-PGA) co-crystal in early-stage formulation research fundamentally limits intellectual property development, as the pre-locked 1:1 stoichiometry prevents the discovery of novel polymorphs or alternative co-crystals . Furthermore, substituting Ertugliflozin with earlier-generation SGLT2 inhibitors like Canagliflozin introduces significant off-target variables; Canagliflozin possesses a much lower SGLT2/SGLT1 selectivity ratio, leading to unintended intestinal SGLT1 inhibition that confounds isolated renal efficacy models [1]. Finally, utilizing the L-PGA co-crystal in sensitive in vitro assays can introduce counter-ion interference or alter microenvironmental pH, making the pure free base the required choice for precise, unconfounded target binding studies [2].
Ertugliflozin demonstrates measured selectivity for human SGLT2 over SGLT1, with an IC50 of 0.877 nM for SGLT2 and 1960 nM for SGLT1, yielding a >2000-fold selectivity ratio. In contrast, the first-in-class comparator Canagliflozin exhibits a significantly lower selectivity ratio (approximately 250-fold), leading to measurable intestinal SGLT1 inhibition at therapeutic doses[1]. Dapagliflozin also shows lower relative selectivity (~1200-fold)[1].
| Evidence Dimension | SGLT2 vs SGLT1 Selectivity Ratio |
| Target Compound Data | >2000-fold (IC50: 0.877 nM vs 1960 nM) |
| Comparator Or Baseline | Canagliflozin (~250-fold) and Dapagliflozin (~1200-fold) |
| Quantified Difference | 1.6x to 8x higher selectivity for SGLT2 over SGLT1 compared to early-generation gliflozins. |
| Conditions | In vitro human SGLT1/SGLT2 enzyme inhibition assays. |
Procuring this highly selective inhibitor ensures that in vitro and in vivo metabolic models isolate renal glucose reabsorption mechanisms without confounding intestinal SGLT1 blockade.
The free base form of Ertugliflozin (CAS 1210344-57-2) exists naturally as an amorphous solid that is physically unstable under standard manufacturing conditions, unlike the commercialized Ertugliflozin L-pyroglutamic acid (L-PGA) 1:1 co-crystal, which is non-hygroscopic and structurally locked [1]. Because the L-PGA co-crystal can partially dissociate in certain excipient matrices (e.g., high surface pH environments), procuring the pure amorphous free base is essential for formulation scientists conducting de novo co-crystal screening or developing Amorphous Solid Dispersions (ASDs).
| Evidence Dimension | Solid-state stability and formulation flexibility |
| Target Compound Data | Ertugliflozin free base (amorphous, high flexibility for novel salt/co-crystal formation) |
| Comparator Or Baseline | Ertugliflozin L-PGA co-crystal (locked 1:1 stoichiometry, highly stable) |
| Quantified Difference | 100% availability of unbound API for structural modification versus the pre-locked crystalline matrix of the commercial form. |
| Conditions | Solid-state formulation screening and excipient compatibility testing at 40 °C/75% RH. |
Buyers conducting intellectual property (IP) generation, novel polymorph screening, or alternative co-crystal development must procure the free base, as the commercial L-PGA form restricts structural engineering.
Ertugliflozin exhibits measured pharmacokinetic properties that achieve an estimated absolute oral bioavailability (F) of ~100% in humans, 94% in dogs, and 69% in rats [1]. When compared to other major SGLT2 inhibitors in its class, Ertugliflozin outperforms Canagliflozin (65%), Dapagliflozin (78%), and Empagliflozin (78%) in absolute oral availability[2]. This high intrinsic permeability is driven by its distinct dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system.
| Evidence Dimension | Absolute Oral Bioavailability (F) |
| Target Compound Data | ~100% (Human) |
| Comparator Or Baseline | Canagliflozin (65%), Dapagliflozin (78%), Empagliflozin (78%) |
| Quantified Difference | 22% to 35% higher absolute oral bioavailability compared to major in-class SGLT2 inhibitors. |
| Conditions | In vivo pharmacokinetic profiling (oral administration). |
The near-complete oral absorption simplifies in vivo dosing calculations and reduces the need for complex permeation-enhancing excipients in preclinical animal models.
Utilizing the amorphous free base to screen for new coformers, bypassing existing L-pyroglutamic acid patents and modifying the physical stability of the API for proprietary formulations .
Leveraging the naturally high energy state and amorphous nature of the free base to design polymer-based solid dispersions that maximize solubility without relying on crystalline matrices[1].
Deploying the free base in isolated in vitro and in vivo models where >2000-fold selectivity is required to prevent confounding intestinal SGLT1 inhibition, a documented issue with lower-selectivity analogs like Canagliflozin [2].
Utilizing the compound's ~100% oral bioavailability as a high-permeability baseline in oral drug delivery studies, minimizing the need for complex permeation enhancers during early animal dosing [2].